2,2,7,7-Tetramethyloctanedinitrile

Description

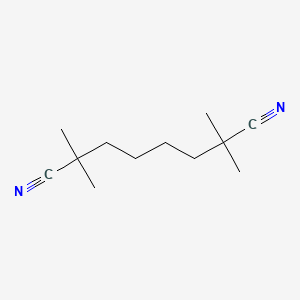

Structure

3D Structure

Properties

CAS No. |

13865-25-3 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,2,7,7-tetramethyloctanedinitrile |

InChI |

InChI=1S/C12H20N2/c1-11(2,9-13)7-5-6-8-12(3,4)10-14/h5-8H2,1-4H3 |

InChI Key |

MZLDHJUKJGFOQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCC(C)(C)C#N)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2,2,7,7 Tetramethyloctanedinitrile

Fundamental Organic Reaction Mechanisms Applicable to Dinitriles

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of organic reactions. The presence of two such groups in a dinitrile molecule opens up possibilities for intramolecular reactions and the formation of cyclic products.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in nitrile chemistry. chemistrysteps.commasterorganicchemistry.com The addition of a nucleophile to the carbon-nitrogen triple bond leads to the formation of an imine anion, which can then be protonated or undergo further reaction.

Common nucleophiles that add to nitriles include:

Grignard reagents and organolithium compounds: These strong carbon nucleophiles react with nitriles to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Hydride reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines through successive nucleophilic additions of hydride ions. libretexts.org The use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of aldehydes. libretexts.org

Water: In the presence of acid or base catalysts, water can add to the nitrile group, leading to hydrolysis. Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen, which activates the nitrile for attack by water. chemistrysteps.comlibretexts.org Base-catalyzed hydrolysis involves the direct addition of the hydroxide (B78521) ion to the electrophilic carbon. libretexts.org The initial product is an amide, which can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

The general mechanism for nucleophilic addition to a nitrile is depicted below:

General Nucleophilic Addition to a Nitrile

| Step | Description |

| 1 | The nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group. |

| 2 | The pi electrons of the C≡N triple bond move to the nitrogen atom, forming an imine anion. |

| 3 | The imine anion is a reactive intermediate that can be protonated or react further. |

While nucleophilic addition is the primary reaction of the nitrile group itself, substitution and elimination reactions can occur at the carbon atoms adjacent to the nitrile group (α-carbons) or elsewhere in the molecule, provided a suitable leaving group is present. masterorganicchemistry.com

Substitution Reactions: Nucleophilic substitution reactions (SN1 and SN2) typically occur at sp³-hybridized carbon atoms bearing a good leaving group. masterorganicchemistry.comkhanacademy.org In the context of dinitriles, if a leaving group is present on the alkyl chain, it can be displaced by a nucleophile. The presence of the electron-withdrawing nitrile group can influence the rate and mechanism of these reactions.

Elimination Reactions: Elimination reactions (E1 and E2) also require a leaving group and result in the formation of a double or triple bond. masterorganicchemistry.comkhanacademy.org The formation of nitriles from primary amides using reagents like thionyl chloride can proceed through an E2-like elimination mechanism. libretexts.org

Key Factors for Substitution and Elimination Reactions

| Factor | Description |

| Leaving Group | A good leaving group is essential for both substitution and elimination reactions to occur. masterorganicchemistry.com |

| Carbon Hybridization | SN1, SN2, E1, and E2 reactions generally occur at sp³-hybridized carbons. masterorganicchemistry.com |

| Nucleophile/Base | The nature of the nucleophile or base can determine whether substitution or elimination is the major pathway. chadsprep.com |

| Solvent | The polarity of the solvent can influence the reaction rates of SN1, SN2, E1, and E2 reactions. chadsprep.com |

Rearrangement reactions involve the migration of an atom or group within a molecule. byjus.com While specific rearrangement reactions involving 2,2,7,7-tetramethyloctanedinitrile are not extensively documented in readily available literature, several types of rearrangements are known for nitriles and related compounds.

chemistrysteps.comnih.gov-Shifts: These are common rearrangements where a group migrates to an adjacent atom. The isonitrile-nitrile rearrangement is an example of a chemistrysteps.comnih.gov-shift. acs.org

Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma bond across a pi system. The Claisen rearrangement is a well-known nih.govnih.gov-sigmatropic rearrangement. byjus.com

Rearrangements involving nitrogen: Reactions like the Beckmann rearrangement (conversion of an oxime to an amide) and the Hofmann rearrangement (conversion of a primary amide to an amine) involve rearrangements where a group migrates to a nitrogen atom. byjus.com

Chemo-, Regio-, and Stereoselectivity in Dinitrile Reactions

Controlling the selective reaction of one of the two nitrile groups in a dinitrile is a key challenge in organic synthesis. This selectivity is governed by a variety of factors.

Control of Reaction Outcome Through Steric and Electronic Factors

In principle, the reactivity of a dinitrile like this compound would be heavily influenced by the steric bulk of the tetramethyl groups adjacent to the nitrile functionalities. These bulky groups would shield the electrophilic carbon atom of the nitrile from attack by nucleophiles. This steric hindrance would likely decrease the rate of reactions such as hydrolysis, reduction, and addition of organometallic reagents.

Electronic factors, such as the inductive effect of the alkyl groups, would also play a role, albeit likely a less dominant one compared to the steric effects. The electron-donating nature of the alkyl groups would slightly decrease the electrophilicity of the nitrile carbons.

Reactivity Profiles Under Diverse Chemical Environments

The reactivity of nitriles can be explored under various conditions, leading to a range of different products. For a sterically hindered dinitrile, the reaction conditions would need to be carefully optimized to overcome the steric barrier.

Typical reactions of nitriles include:

Hydrolysis: The conversion of nitriles to carboxylic acids or amides, typically under acidic or basic conditions. For a hindered nitrile, harsh reaction conditions would likely be necessary.

Reduction: The reduction of nitriles to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The steric hindrance might necessitate more forcing conditions or specialized catalysts.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to nitriles to form ketones after hydrolysis. The success of this reaction with a highly hindered nitrile is uncertain without experimental data.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions to form heterocyclic compounds. The steric bulk would significantly impact the feasibility and regioselectivity of such reactions.

Derivatives and Functionalized Analogues of 2,2,7,7 Tetramethyloctanedinitrile

Strategies for Structural Modification and Diversification

The structural modification of a dinitrile like 2,2,7,7-tetramethyloctanedinitrile would theoretically involve the introduction of various substituents or the incorporation of different atoms into its core structure.

Synthesis of Alkyl and Aryl Substituted Dinitriles

The synthesis of alkyl or aryl substituted derivatives of this compound would likely require the development of specific synthetic routes. Standard alkylation or arylation techniques might be adapted for this purpose. For instance, creating precursors with appropriate leaving groups on the octane (B31449) chain could allow for nucleophilic substitution reactions with organometallic reagents, such as Grignard or organolithium compounds, to introduce alkyl or aryl moieties. However, specific methodologies and the resulting compound characteristics for this dinitrile are not readily found in current research.

Incorporation of Heteroatoms into the Dinitrile Backbone

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the octane backbone of this compound would lead to the formation of novel acyclic or heterocyclic structures. This could potentially be achieved through multi-step synthetic sequences involving, for example, the partial or complete cleavage of the octane chain followed by the introduction of heteroatom-containing fragments. Such modifications would significantly alter the electronic and steric properties of the molecule, opening avenues for new applications. Again, specific examples pertaining to this compound are not documented.

Chemical Functionalization and Derivatization Approaches

The two nitrile groups in this compound are the primary sites for chemical functionalization, offering a rich platform for derivatization.

Reactions at the Nitrile Groups for New Linkages

The nitrile groups can undergo a variety of chemical transformations to create new functional groups and linkages. These reactions are fundamental in organic synthesis and could be applied to this compound.

Table 1: Potential Reactions at the Nitrile Groups

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acid or base catalysis, water | Carboxylic acid, Amide |

| Reduction | e.g., LiAlH₄, H₂/catalyst | Primary amine |

| Cycloaddition | e.g., Azides | Tetrazole |

| Addition of Grignard Reagents | Organomagnesium halides followed by hydrolysis | Ketone |

These transformations would convert the dinitrile into diacids, diamides, diamines, ditetrazoles, or diketones, respectively. Each of these derivatives would possess unique chemical properties and could serve as a monomer or building block for more complex structures.

Modifications of the Octane Chain for Tunable Properties

Modification of the saturated octane chain of this compound would likely involve radical reactions, such as halogenation, to introduce reactive handles. These halogenated derivatives could then undergo further substitution or elimination reactions to introduce unsaturation or other functional groups. Such modifications would allow for the fine-tuning of the molecule's flexibility, solubility, and thermal stability.

Synthesis of Polymeric and Supramolecular Precursors from Dinitrile Derivatives

The derivatives of this compound, particularly those with functional groups at both ends (e.g., diacids, diamines, ditetrazoles), would be excellent candidates as monomers for the synthesis of polymers. For example, the corresponding diamine and diacid could undergo condensation polymerization to form a polyamide. Similarly, the ditetrazole derivative could be used to synthesize metal-organic frameworks or other coordination polymers.

The self-assembly of appropriately functionalized derivatives of this compound could also lead to the formation of supramolecular structures. For instance, derivatives capable of forming strong intermolecular interactions, such as hydrogen bonding or metal coordination, could assemble into well-defined architectures like liquid crystals or gels.

Structure-Reactivity Relationships in Dinitrile Analogues

The reactivity of dinitriles is significantly influenced by their molecular structure, with steric and electronic effects playing a pivotal role in determining the accessibility and electrophilicity of the nitrile carbons. In analogues of this compound, the presence of bulky substituents, the nature of the linking alkyl chain, and the introduction of additional functional groups can dramatically alter reaction pathways and rates for common nitrile transformations such as hydrolysis, reduction, and cyclization.

The quaternary carbon centers adjacent to the nitrile groups in this compound create significant steric hindrance. This steric bulk shields the electrophilic carbon of the nitrile group from nucleophilic attack, making reactions more challenging compared to unhindered nitriles. For instance, the hydrolysis of sterically hindered nitriles to the corresponding amides or carboxylic acids often requires more forcing conditions, such as high temperatures or strong acid or base catalysis. semanticscholar.orgacs.org In some cases, specialized reagents or reaction conditions are necessary to achieve efficient conversion where standard methods fail. researchgate.net

The electronic nature of substituents also plays a critical role. While this compound itself is an aliphatic dinitrile with electron-donating alkyl groups, the introduction of electron-withdrawing groups in its analogues would be expected to increase the electrophilicity of the nitrile carbon, potentially enhancing reactivity towards nucleophiles. However, this electronic enhancement can be counteracted by steric effects.

The reduction of sterically hindered dinitriles to their corresponding diamines is also affected by the molecular structure. The bulky environment around the nitrile groups can influence the choice of reducing agent and reaction conditions. For example, the use of bulky reducing agents may be necessary for selective reductions, while harsher conditions might be required for complete reduction to the diamine. The resulting sterically hindered aliphatic diamines often exhibit slower reactivity in subsequent reactions, such as in the formation of polyureas, due to the steric shielding of the amine groups. tri-iso.com

Cyclization reactions involving both nitrile groups of a dinitrile are highly dependent on the length and flexibility of the linking chain. For this compound and its analogues, the formation of cyclic compounds would be governed by the ability of the molecule to adopt a conformation that brings the two nitrile groups into proximity for a cyclizing agent to react. The steric hindrance from the methyl groups could influence the stability and formation of the resulting heterocyclic ring. The formation of five- or six-membered rings is generally favored in cyclization reactions of dinitriles. nih.govresearchgate.net

The interplay between steric hindrance and electronic effects is a key determinant of the reactivity of dinitrile analogues. The following table summarizes the expected impact of structural modifications on the reactivity of dinitriles, based on general principles observed for sterically hindered nitriles.

| Structural Modification | Expected Effect on Reactivity | Rationale |

| Increased steric bulk near nitrile | Decreased reactivity | Shielding of the electrophilic carbon from nucleophilic attack. semanticscholar.orgacs.org |

| Introduction of electron-withdrawing groups | Increased reactivity | Enhancement of the electrophilicity of the nitrile carbon. |

| Lengthening of the alkyl chain | May facilitate intramolecular reactions | Increased flexibility allowing nitrile groups to interact. |

| Introduction of rigid structural elements | May hinder intramolecular reactions | Reduced flexibility preventing optimal orientation of nitrile groups. |

Interactive Data Table: Reactivity of Dinitrile Analogues

| Compound | Structural Features | Relative Rate of Hydrolysis (Predicted) | Relative Rate of Reduction (Predicted) | Notes |

| Adiponitrile (B1665535) | Linear C6 dinitrile | High | High | Unhindered, serves as a baseline. |

| This compound | Bulky quaternary carbons | Low | Low | Significant steric hindrance at α-positions. semanticscholar.orgacs.org |

| 2-Phenylpropanedinitrile | Electron-withdrawing phenyl group | Moderate-High | Moderate-High | Electronic activation, moderate steric hindrance. |

| 2,2-Diphenylpropanedinitrile | Bulky phenyl groups | Very Low | Very Low | High degree of steric hindrance. |

It is important to note that these are generalized predictions, and the actual reactivity of specific analogues would need to be determined empirically. The unique structure of this compound, with its significant steric shielding, makes it a valuable substrate for studying the limits of nitrile reactivity and for the development of new synthetic methodologies for sterically demanding molecules.

Applications of 2,2,7,7 Tetramethyloctanedinitrile in Materials Science and Polymer Chemistry

Role of Dinitriles in Polymerization Chemistry

The bifunctional nature of dinitriles allows them to serve as building blocks for various polymer architectures, particularly those rich in nitrogen.

A significant application of dinitriles is in polycyclotrimerization reactions, a process that constructs highly stable, nitrogen-containing heterocyclic rings. In this reaction, three nitrile groups react to form a triazine ring. When dinitrile monomers are used, this process can lead to the formation of cross-linked or hyperbranched polymers with a high nitrogen content. epa.govresearchgate.net These nitrogen-rich polymers are of interest for their potential thermal stability, flame retardancy, and high char yield. The reaction is typically catalyzed by strong acids or Lewis acids.

The structure of the dinitrile monomer plays a critical role in determining the architecture and properties of the final polymer. Key structural aspects include:

Flexibility of the Spacer: The nature of the chemical group separating the two nitrile functions influences the flexibility of the resulting polymer chains. Flexible spacers, such as long alkyl chains, can lead to polymers with lower glass transition temperatures.

Steric Hindrance: Bulky groups near the nitrile functionalities can affect their reactivity and the final polymer structure. Significant steric hindrance, as would be expected from the tetramethyl substitution in 2,2,7,7-Tetramethyloctanedinitrile, could potentially slow down the polymerization rate and influence the degree of branching and the regularity of the polymer network. Research on other sterically hindered monomers suggests that such structures can lead to polymers with altered physical properties, including solubility and thermal characteristics.

Presence of Other Functional Groups: The incorporation of other functional groups within the dinitrile monomer can impart additional properties to the resulting polymer, such as fluorescence or specific chemical reactivity.

Integration of Dinitriles in Advanced Materials Systems

Beyond their role as monomers, dinitriles are also utilized as performance-enhancing additives in polymer systems, particularly in electrochemical applications.

In the field of solid-state batteries, dinitriles are investigated as plasticizers for polymer electrolyte membranes (PEMs). epa.govresearchgate.net Plasticizers are added to polymers to increase their segmental mobility, which in turn enhances ionic conductivity. Dinitriles are effective in this role due to their high polarity, which aids in the dissociation of lithium salts, and their ability to create a more amorphous polymer matrix, facilitating ion transport. researchgate.net

Research on linear aliphatic dinitriles (NC-(CH₂)n-CN) as plasticizers in polymer electrolytes has shown that the length of the alkyl chain (n) significantly impacts electrochemical performance. epa.govresearchgate.net

A study comparing succinonitrile (B93025) (n=2), glutaronitrile (B146979) (n=3), and adiponitrile (B1665535) (n=4) in a poly(ethylene glycol diacrylate) (PEGDA)-based electrolyte revealed that glutaronitrile, with its intermediate chain length, exhibited the highest ionic conductivity. epa.govresearchgate.net This was attributed to a favorable combination of low glass transition temperature and melting point, which maintained the electrolyte in an amorphous and highly conductive state over a wide temperature range. epa.govresearchgate.net

The general trend observed is that shorter chains can lead to higher crystallinity and a narrower operational temperature window, while very long chains might decrease the plasticizing efficiency and ion dissociation capabilities. While no specific data exists for this compound, its branched and bulky structure would likely influence its effectiveness as a plasticizer, potentially affecting the morphology of the polymer electrolyte and its ion transport properties in ways that differ from linear dinitriles.

| Dinitrile Plasticizer | Chain Length (n) | Ionic Conductivity at 25°C (S/cm) |

| Succinonitrile | 2 | Lower than Glutaronitrile |

| Glutaronitrile | 3 | ~2.3 x 10⁻³ |

| Adiponitrile | 4 | Lower than Glutaronitrile |

Table 1: Comparison of Ionic Conductivity for Different Linear Dinitrile Plasticizers in a PEGDA-based Polymer Electrolyte Membrane. epa.govresearchgate.net

Based on a thorough review of available scientific and technical literature, there is no specific research data linking the chemical compound this compound to the applications outlined in the user's request. Searches for the fabrication of optically transparent polymer thin films, the development of fluorescent chemosensors, or its use in responsive polymer systems involving this particular dinitrile did not yield any relevant results.

Therefore, it is not possible to generate an article on the specified topics focusing solely on this compound. The requested content cannot be created without available research findings on this specific compound.

Advanced Analytical Methodologies for 2,2,7,7 Tetramethyloctanedinitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and electronic analysis of 2,2,7,7-Tetramethyloctanedinitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. nih.govpitt.edu For this compound, ¹H and ¹³C NMR are the primary experiments utilized. An NMR spectrum provides key information through chemical shifts, coupling constants, peak intensity, and relaxation times, which collectively help in determining the structure and connectivity of atoms. unl.edu

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The methyl protons attached to the quaternary carbons at positions 2 and 7 would give rise to a single, intense signal. The methylene (B1212753) protons at positions 3, 4, 5, and 6 would also exhibit characteristic signals. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The nitrile carbons will appear at a characteristic downfield chemical shift. The quaternary carbons at positions 2 and 7, the methyl carbons, and the methylene carbons will also have specific chemical shift ranges. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure. bbhegdecollege.comethernet.edu.et

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the connectivity between protons and carbons, providing definitive structural evidence. pitt.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netiitm.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 2240-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The presence of saturated C-H bonds will be evident from stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability during molecular vibrations, also provides valuable information. nih.gov The nitrile group in this compound is expected to show a strong Raman scattering band, complementing the IR data. spectroscopyonline.com The symmetric nature of the molecule can also lead to specific selection rules, where some vibrations may be Raman active but IR inactive, or vice versa.

The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule, confirming the presence of the key nitrile functional groups and the aliphatic hydrocarbon backbone. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. libretexts.org In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

The molecular ion peak (M⁺), corresponding to the intact molecule, will be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of C-C bonds. gre.ac.uk The loss of methyl groups (CH₃) and larger alkyl fragments would lead to the formation of stable carbocations. The analysis of these fragment ions helps to piece together the molecular structure. nih.govuab.edunih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z (mass-to-charge ratio) | Possible Fragment Lost |

| Molecular Ion (M⁺) | 192.32 | - |

| M - 15 | 177.30 | CH₃ |

| M - 57 | 135.25 | C₄H₉ |

Note: The m/z values are theoretical and may vary slightly in an actual experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net

For this compound, the primary chromophore is the nitrile group (C≡N). The expected electronic transitions would be of the n → π* and π → π* type. uzh.ch The lone pair of electrons on the nitrogen atom can be excited to a π* antibonding orbital (n → π* transition), and electrons in the π bond of the nitrile group can be excited to a π* antibonding orbital (π → π* transition). uzh.chslideshare.net Saturated alkanes, which form the backbone of this molecule, undergo σ → σ* transitions that occur at much shorter wavelengths and are typically outside the range of standard UV-Vis spectrophotometers. libretexts.org The absorption maxima (λ_max) in the UV-Vis spectrum can provide qualitative information about the electronic structure of the nitrile functional groups. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. innovatechlabs.com The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. innovatechlabs.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum. thermofisher.com

This technique is invaluable for:

Purity Assessment: GC-MS can detect and identify even trace amounts of impurities in a sample of this compound. The presence of multiple peaks in the chromatogram would indicate a mixture. nih.gov

Mixture Analysis: In a complex mixture, GC-MS can separate and identify the individual components, including this compound. nih.gov

Quantitative Analysis: By using appropriate calibration standards, GC-MS can be used to accurately quantify the amount of this compound in a sample. libretexts.org

The combination of retention time and the mass spectrum provides a high degree of confidence in the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally labile compounds like this compound. uobasrah.edu.iq Its high resolution and sensitivity make it ideal for determining the concentration of the dinitrile in various samples. wjpmr.com

A typical HPLC method for this compound would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. wjpmr.commdpi.com Due to the presence of two nitrile groups, the compound exhibits some polarity, but its long hydrocarbon backbone gives it significant nonpolar character. The separation is based on the partitioning of the analyte between the stationary and mobile phases. wjpmr.com

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of this compound and plotting the detector response (peak area or height) against the concentration. researchgate.net The concentration of the dinitrile in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. nih.gov A UV detector is commonly used, as the nitrile functional group exhibits absorbance in the low UV region (around 200-220 nm). nih.gov

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-7 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgchemscene.com In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product over time. libretexts.orggoogle.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rochester.edu A reference spot of the starting material and sometimes a "co-spot" (a mixture of the starting material and the reaction mixture) are also applied to the plate for comparison. rochester.edu The plate is then developed in a chamber containing an appropriate mobile phase, a solvent system chosen to achieve good separation between the reactants and the product. researchgate.net For a nonpolar compound like this compound, a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would be suitable. google.com

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the dinitrile product will appear and intensify. libretexts.org Because this compound does not have a strong chromophore to be visualized under a UV lamp, a staining agent like potassium permanganate (B83412) or an iodine chamber is typically required to visualize the spots. researchgate.net The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org

Table 2: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on an aluminum plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Visualization | Potassium permanganate stain or Iodine chamber |

| Application | Monitoring the disappearance of starting materials and appearance of the product |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the analysis of complex samples.

LC-MS for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for analyzing this compound in complex matrices. nih.govnih.gov This technique is particularly useful when the sample contains impurities or other components that may interfere with traditional HPLC-UV analysis. nih.gov

After separation on an LC column, the analyte is introduced into the mass spectrometer's ion source. For a compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable ionization methods. mdpi.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS, structural information. acs.org This allows for the unambiguous identification and quantification of the dinitrile, even at trace levels. nih.gov

Table 3: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | UHPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Ion Source | Electrospray Ionization (ESI) in positive mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Full Scan (m/z 100-500) |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

GC-MS/MS for Enhanced Selectivity and Sensitivity

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. dss.go.th While this compound has a relatively high boiling point, it may be amenable to GC analysis at high temperatures. oup.com Pyrolysis-GC-MS is another approach for analyzing related nitrile compounds in polymeric matrices. chromatographyonline.com

In GC-MS/MS, the compound is first separated by GC and then ionized, typically through electron ionization (EI). acs.org The resulting ions are then subjected to two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass spectrometer. scielo.br This technique, often operated in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, leading to very low limits of detection and high confidence in compound identification. researchgate.net

Table 4: Prospective GC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | Precursor Ion (e.g., [M]⁺) → Product Ion (specific fragment) |

Method Validation and Quality Control in Dinitrile Analysis

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. wjpmr.com For the analysis of this compound, this involves establishing key performance characteristics to ensure reliable and accurate results. nih.gov Quality control involves the routine monitoring of these parameters to ensure the continued validity of the data. nih.govuconn.edu

Accuracy and Precision Determinations

Accuracy and precision are two of the most important parameters in method validation. nih.gov

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. nih.gov

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: repeatability (intra-day precision), which assesses the variation within a single day or analytical run, and intermediate precision (inter-day precision), which assesses the variation between different days, analysts, or equipment. nih.govscielo.br

For a validated method, the accuracy should be within a defined range (e.g., 98-102%), and the precision (RSD) should be below a certain threshold (e.g., <2%). nih.govscielo.br

Table 5: Hypothetical Accuracy and Precision Data for HPLC Analysis of this compound

| Quality Control Sample | True Concentration (µg/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean Measured Conc. (µg/mL) (Accuracy %) | RSD (%) | ||

| Low QC | 10.0 | 9.9 (99.0%) | 1.5% |

| Mid QC | 50.0 | 50.3 (100.6%) | 1.1% |

| High QC | 100.0 | 101.2 (101.2%) | 0.9% |

Specificity and Robustness Assessments

There is no specific information available in the scientific literature regarding the specificity and robustness assessments of analytical methods for this compound. In general, for compounds of this nature, analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) would likely be employed. acs.orgnih.govyoutube.combio-rad.com

Specificity studies would typically involve demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Robustness testing would involve evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. However, no such studies have been published for this compound.

Detection and Quantitation Limit Establishment

Similarly, there is a lack of published data on the limits of detection (LOD) and quantitation (LOQ) for analytical methods specific to this compound. The establishment of these limits is a critical component of method validation, defining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. For other nitriles, detection limits can be in the femtomole range when using sensitive detectors with gas chromatography. nih.gov

Without access to specific research on this compound, any figures or detailed procedures for establishing these parameters would be speculative and not based on scientific evidence.

Computational Chemistry and Theoretical Studies of 2,2,7,7 Tetramethyloctanedinitrile

Quantum Chemical Calculations for Molecular Properties

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on the electronic structure, energetics, conformational landscape, and molecular dynamics of 2,2,7,7-Tetramethyloctanedinitrile have not been published.

Electronic Structure and Energetics

There is no available research that has determined the electronic structure and energetic profile of this compound through computational methods. Such studies would typically involve calculating molecular orbital energies, electron density distribution, and the molecule's total energy to provide insights into its stability and reactivity.

Conformational Analysis and Molecular Dynamics

A comprehensive conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been performed for this compound. Similarly, molecular dynamics simulations, which would provide information on the molecule's behavior and structural fluctuations over time, are also absent from the scientific literature.

Reaction Pathway Modeling and Transition State Analysis

The prediction of how this compound might behave in chemical reactions through computational modeling is another area that remains uninvestigated.

Prediction of Reaction Outcomes and Selectivity

No theoretical studies have been published that model the potential reaction pathways of this compound to predict reaction outcomes and selectivity. These types of studies are crucial for designing synthetic routes and understanding reaction mechanisms.

Understanding Reaction Barriers and Kinetics

Information regarding the energy barriers of potential reactions involving this compound and the kinetics of these transformations is not available. Transition state analysis to determine these parameters has not been reported.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data may exist, there are no published computational studies that predict the spectroscopic properties of this compound. Such research would involve calculating properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) and comparing them with experimental findings to validate both the computational models and the experimental data.

Design of Novel Dinitrile Compounds with Tailored Properties

The design of novel dinitrile compounds derived from this compound can be guided by targeting key molecular properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). The bulky tertiary butyl groups at the 2 and 7 positions of the parent molecule create significant steric hindrance, which influences its solubility, reactivity, and intermolecular interactions. Modifications to the octanenitrile (B114854) backbone or the introduction of functional groups can modulate these properties.

For instance, increasing the dipole moment could enhance the dielectric constant of the material, a desirable trait for applications in energy storage as a solvent in electrolytes. Conversely, altering the HOMO-LUMO gap can tune the electrochemical stability and reactivity of the molecule. A larger HOMO-LUMO gap generally corresponds to greater kinetic stability.

Presented below is a hypothetical design study based on the framework of this compound. A series of novel dinitrile compounds have been conceptualized, and their key properties have been estimated using principles derived from computational studies on analogous aliphatic dinitriles and sterically hindered molecules. The parent compound, this compound, is included for comparison.

Hypothetical Derivatives and Their Design Rationale:

Derivative A (2,2,7,7-Tetramethyl-4-oxooctanedinitrile): The introduction of a ketone group at the C4 position is intended to significantly increase the polarity and dipole moment of the molecule. This modification would likely enhance its solvent properties for polar solutes.

Derivative B (2,2,7,7-Tetramethyl-4,5-dehydrooctanedinitrile): The introduction of a double bond in the middle of the carbon chain would introduce rigidity and planarity. This change is expected to affect the electronic properties, potentially narrowing the HOMO-LUMO gap and increasing polarizability.

Derivative C (4,4-Difluoro-2,2,7,7-tetramethyloctanedinitrile): The gem-difluoro substitution at the C4 position is a common strategy to modulate electronic properties without significantly increasing steric bulk. The strong electron-withdrawing nature of fluorine is expected to lower the HOMO and LUMO energy levels and potentially increase the oxidative stability.

The following table summarizes the estimated computational data for the parent compound and its hypothetical derivatives. These values are illustrative and based on established trends in computational chemistry.

Table 1: Estimated Computational Properties of this compound and its Hypothetical Derivatives

| Compound Name | Modification | Estimated Dipole Moment (Debye) | Estimated Isotropic Polarizability (ų) | Estimated HOMO-LUMO Gap (eV) |

| This compound | Parent Compound | 3.5 | 22.5 | 8.0 |

| 2,2,7,7-Tetramethyl-4-oxooctanedinitrile | Introduction of C=O at C4 | 5.8 | 23.1 | 7.5 |

| 2,2,7,7-Tetramethyl-4,5-dehydrooctanedinitrile | Introduction of C=C at C4-C5 | 3.7 | 24.0 | 7.2 |

| 4,4-Difluoro-2,2,7,7-tetramethyloctanedinitrile | Introduction of CF₂ at C4 | 5.2 | 22.8 | 8.2 |

This theoretical exploration demonstrates the potential of computational chemistry to guide the synthesis of new dinitrile compounds. By strategically modifying the backbone of this compound, it is plausible to develop a range of novel materials with fine-tuned properties for specific applications, such as advanced electrolytes or functional fluids. Further computational and experimental work would be required to validate these predictions and fully characterize the properties of these novel compounds.

Conclusion and Future Perspectives on 2,2,7,7 Tetramethyloctanedinitrile Research

Summary of Key Findings and Research Progress

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published research on the chemical compound 2,2,7,7-Tetramethyloctanedinitrile. Despite extensive searches, no specific studies detailing its synthesis, properties, or applications were identified. The scientific community has, however, investigated structurally related molecules, which may offer some theoretical context. For instance, research into sterically hindered amines and anilines, as well as other tetramethyl-substituted octane (B31449) derivatives, is documented. rsc.orgrsc.orgnih.govnist.gov These studies, while not directly addressing this compound, touch upon the synthesis and properties of molecules with significant steric bulk, a key characteristic of the target compound.

Identification of Remaining Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the complete absence of experimental data for this compound. There are no established and proven methods for its synthesis in the available literature. This fundamental challenge prevents any further investigation into its physical and chemical properties, stability, and potential applications. The steric hindrance posed by the four methyl groups at the 2 and 7 positions likely presents a considerable synthetic challenge, a common theme in the chemistry of highly substituted molecules. rsc.orgrsc.org

Furthermore, there is no information regarding the reactivity of the nitrile groups in such a sterically congested environment. The accessibility of the nitrile functionalities for chemical transformations, a crucial aspect of their utility, remains entirely unexplored. This lack of fundamental knowledge represents a significant barrier to any potential use of this compound in materials science, organic synthesis, or any other scientific discipline.

Prognosis for Future Research Directions

Future research on this compound would need to begin at the most fundamental level: its synthesis. Developing a viable synthetic route would be the first and most critical step. Researchers might explore novel catalytic systems or unconventional reaction conditions to overcome the anticipated steric challenges. Methodologies developed for the synthesis of other sterically hindered molecules could serve as a starting point for this endeavor. rsc.orgrsc.orgacs.orgnagoya-u.ac.jp

Once a synthetic pathway is established, future research should focus on a thorough characterization of the compound. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and an investigation of its key physical properties, such as melting point, boiling point, and solubility. Subsequently, the chemical reactivity of the nitrile groups could be explored, including their potential for hydrolysis, reduction, or participation in cycloaddition reactions.

Potential Impact on Related Scientific Disciplines

Given the current lack of information, the potential impact of this compound on related scientific disciplines is purely speculative. However, if the compound can be synthesized and its properties are found to be unique, it could potentially contribute to several areas. For instance, its rigid and sterically hindered structure might lead to applications in materials science, possibly as a building block for polymers with unique thermal or mechanical properties. The dinitrile functionality also suggests potential as a ligand in coordination chemistry or as a precursor for novel diamine monomers. The successful synthesis of this compound would also contribute to the broader understanding of chemical reactivity in sterically demanding environments, a topic of ongoing interest in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,2,7,7-Tetramethyloctanedinitrile, and how do nitrile groups influence spectral interpretation?

-

Methodology : Use FT-IR to identify the C≡N stretching vibrations (expected ~2240–2260 cm⁻¹) . ¹H/¹³C NMR can resolve methyl and nitrile environments: nitriles deshield adjacent carbons (δC ~110–130 ppm). Compare with 2,2,7,7-Tetramethyloctane (δC ~20–35 ppm for methyl groups) . Mass spectrometry (HRMS) confirms molecular weight (hypothetical formula: C₁₂H₁₈N₂; m/z ≈ 190.15).

-

Data Contradictions : If IR bands deviate from typical nitrile ranges, consider steric hindrance from tetramethyl groups altering bond polarization.

Q. How can synthetic routes for this compound be designed using alkyne intermediates?

- Methodology : Adapt strategies from 2,2,7,7-Tetramethyl-3,5-octadiyne synthesis (e.g., alkyne coupling ). For dinitriles, replace terminal alkynes with nitrile precursors:

Cyanoalkylation : React 3,3-dimethylbutyronitrile with a dihalide under Ullmann or Grignard conditions.

Nitrile Alkylation : Use 2,2,7,7-tetramethyloctane derivatives (e.g., brominated intermediates) with cyanide nucleophiles.

- Validation : Monitor reaction progress via GC-MS and intermediate isolation by column chromatography .

Advanced Research Questions

Q. How do steric effects from tetramethyl groups influence the reactivity of this compound in cycloaddition or nucleophilic addition reactions?

- Experimental Design :

- Compare reaction rates with less-hindered nitriles (e.g., adiponitrile) in Hünig’s base-mediated reactions or Diels-Alder cycloadditions .

- Use kinetic studies (e.g., UV-Vis monitoring) to quantify steric hindrance impacts .

Q. What strategies resolve contradictions in thermal stability data for this compound under varying experimental conditions?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.

- Thermogravimetric Analysis (TGA) : Correlate mass loss with structural degradation (compare to 2,2,7,7-Tetramethyloctane’s boiling point: 184.7°C ).

- Contradiction Resolution : Discrepancies may arise from sample purity (e.g., trace moisture accelerating nitrile hydrolysis). Validate via Karl Fischer titration and reproducibility trials .

Key Considerations for Researchers

- Structural Confirmation : Prioritize X-ray crystallography (if crystals form) or 2D NMR (e.g., HSQC, HMBC) to resolve nitrile connectivity .

- Reactivity Studies : Use stopped-flow NMR for real-time monitoring of fast reactions involving nitriles.

- Data Reproducibility : Cross-validate findings with multiple batches due to potential synthetic variability in hindered systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.